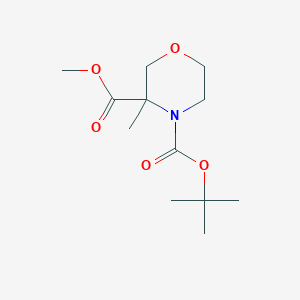

Methyl N-Boc-3-methylmorpholine-3-carboxylate

Description

Properties

IUPAC Name |

4-O-tert-butyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPZVCIFIQJJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Chiral Morpholine Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] The specific stereochemistry of substituents on the morpholine core can dramatically influence biological activity, underscoring the critical importance of robust and efficient asymmetric syntheses for chiral morpholine derivatives.[1] This technical guide provides a comprehensive overview of modern synthetic strategies to access enantioenriched morpholines, with a focus on catalytic asymmetric methods that offer high efficiency, atom economy, and excellent stereocontrol. We will delve into the mechanistic underpinnings of these transformations, provide exemplary protocols, and discuss the practical considerations for their application in a drug discovery setting.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a six-membered heterocycle containing both an amine and an ether functionality.[2] This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[3] Furthermore, the non-planar, chair-like conformation of the morpholine ring allows for precise three-dimensional positioning of substituents, enabling fine-tuned interactions with biological targets.

The introduction of chirality to the morpholine scaffold multiplies its potential for creating highly specific and potent therapeutics. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single desired enantiomer is paramount in modern drug development. This guide will explore the key asymmetric strategies that empower chemists to achieve this goal.

Strategic Approaches to Asymmetric Morpholine Synthesis

The construction of chiral morpholine rings can be broadly categorized into three main strategies, each with its own set of advantages and applications. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Figure 2: General workflow for asymmetric hydrogenation of dehydromorpholines.

Experimental Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dehydromorpholine

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol%) in degassed dichloromethane (DCM) is stirred for 30 minutes.

-

Reaction Setup: The dehydromorpholine substrate (1.0 equiv) is dissolved in degassed DCM in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30 atm). [4]The reaction is stirred at a specified temperature (e.g., 25 °C) for a set time (e.g., 12-24 hours). [5]4. Work-up and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Table 1: Representative Results for Asymmetric Hydrogenation

| Substrate (2-substituent) | Ligand | Yield (%) | ee (%) | Reference |

| Phenyl | (R)-SKP | >99 | 99 | [6] |

| 4-Trifluoromethylphenyl | (R)-SKP | >99 | 94 | [4] |

| 2-Naphthyl | (R)-SKP | >99 | 99 | [4] |

| 3-Thienyl | (R)-SKP | >99 | 99 | [4] |

Asymmetric Cyclization: Building Chirality into the Ring-Forming Step

In this strategy, the chiral center is created during the cyclization event itself. This can be achieved through various catalytic or reagent-controlled methods.

A highly efficient one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines. [1][7]This tandem reaction sequence begins with an intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via an asymmetric transfer hydrogenation. [1] Mechanism and Key Considerations: The first step is catalyzed by a titanium complex, such as a bis(amidate)bis(amido)Ti catalyst, which promotes the intramolecular addition of the amine onto the alkyne of an ether-containing aminoalkyne substrate. [7][8]This forms a cyclic imine intermediate. In the second step, a ruthenium catalyst, typically the Noyori-Ikariya catalyst (e.g., RuCl), facilitates the asymmetric transfer of hydrogen from a hydrogen donor (e.g., formic acid/triethylamine) to the imine. [8]A crucial insight for achieving high enantioselectivity is the hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst. [7][9]This interaction helps to lock the conformation of the substrate, leading to a highly stereoselective reduction. This method is amenable to gram-scale synthesis. [8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyl N-Boc-3-methylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl N-Boc-3-methylmorpholine-3-carboxylate, a specialized heterocyclic building block gaining traction in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, inherent significance in drug design, and prospective applications, grounding our discussion in established chemical principles and field-proven insights.

Core Compound Identification and Properties

This compound is a chiral, non-natural amino acid derivative. Its structure incorporates a morpholine ring, a common scaffold in drug discovery, which is further functionalized with a methyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source |

| CAS Number | 1447240-83-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₅ | [2] |

| Molecular Weight | 259.30 g/mol | [2] |

| IUPAC Name | 4-O-tert-butyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate | [1] |

| Appearance | Solid | [2] |

While specific, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this exact compound are not readily found in peer-reviewed literature, commercial suppliers often confirm the structure via NMR. Researchers acquiring this compound should rely on the Certificate of Analysis provided by the vendor for detailed characterization data.

The Strategic Importance of the Morpholine Scaffold in Drug Design

The morpholine moiety is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its inclusion in a drug candidate can confer several advantageous properties:

-

Improved Physicochemical Profile: The morpholine ring, with its ether linkage, tends to lower the pKa of the nitrogen atom compared to analogous piperidines. This can be crucial for modulating the ionization state of a molecule at physiological pH, which in turn influences solubility, permeability, and off-target interactions.

-

Enhanced Metabolic Stability: The morpholine ring is generally more resistant to metabolic oxidation compared to other aliphatic amines, potentially leading to an improved pharmacokinetic profile.

-

Favorable Conformation: The chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient other functional groups in a specific vector, enabling precise interactions with biological targets.

-

Increased CNS Penetration: The polarity and hydrogen bond accepting capability of the morpholine oxygen can aid in traversing the blood-brain barrier, a critical step for CNS-acting drugs.

The subject of this guide, this compound, provides a synthetically versatile entry point to this valuable scaffold, with the added benefit of a chiral center at the 3-position, allowing for the exploration of stereospecific interactions in drug-receptor binding.

Plausible Synthetic Pathways

Synthesis of the Carboxylic Acid Precursor (CAS 1052680-53-1)

The synthesis of the carboxylic acid precursor, N-Boc-3-methylmorpholine-3-carboxylic acid, can be envisioned through several routes, often starting from simpler, commercially available amino alcohols. A common strategy involves the construction of the morpholine ring through cyclization.

Sources

"spectroscopic data for Methyl N-Boc-3-methylmorpholine-3-carboxylate"

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl N-Boc-3-methylmorpholine-3-carboxylate

Abstract

This compound is a synthetically valuable chiral building block, integrating the morpholine scaffold, a privileged structure in medicinal chemistry, with orthogonal protecting groups suitable for complex molecular assembly.[1] A comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification in drug discovery and development pipelines. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We delve into the causality behind spectral features, offering field-proven insights into data interpretation, including the common phenomenon of rotamers associated with N-Boc protection. Furthermore, this document outlines self-validating, step-by-step protocols for data acquisition, ensuring researchers can confidently generate and interpret high-quality analytical data.

Molecular Structure and Physicochemical Properties

A precise characterization begins with the fundamental properties of the molecule.

-

Structure:

(Note: An illustrative image of the chemical structure would be placed here.)

(Note: An illustrative image of the chemical structure would be placed here.) -

IUPAC Name: 4-(1,1-dimethylethyl) 3-methyl 3-methylmorpholine-3,4-dicarboxylate

-

Molecular Weight: 259.30 g/mol [3]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The bulky N-Boc group restricts rotation around the N-C(O) amide bond, often resulting in the presence of two distinct rotational isomers (rotamers) at room temperature. This can lead to the broadening or duplication of signals for protons near the nitrogen atom, a key diagnostic feature.[4][5]

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~ 3.85 - 3.65 | m | 4H | H-2, H-6 | These protons are adjacent to the morpholine oxygen, leading to a downfield shift. Diastereotopicity due to the C3 chiral center and the presence of rotamers will result in a complex multiplet. |

| ~ 3.75 | s | 3H | -OCH₃ | The methyl ester protons appear as a sharp, characteristic singlet. |

| ~ 3.50 - 3.10 | m | 2H | H-5 | Protons adjacent to the Boc-protected nitrogen. Their signals are often broad or split into multiple sets due to the presence of rotamers. |

| ~ 1.48 | s | 9H | -C(CH₃)₃ (Boc) | A strong, sharp singlet is the hallmark of the nine equivalent protons of the tert-butyl group, typically found in this region.[6][7] |

| ~ 1.45 | s | 3H | C3-CH₃ | The methyl group at the quaternary C3 position is expected to be a singlet. Its chemical shift may be very close to or overlap with the Boc signal. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The presence of two carbonyl carbons and two quaternary carbons (C3 and the Boc C) are key features to identify. Signal broadening or duplication for carbons near the nitrogen (C3, C5, and C2) may also be observed due to rotamers.[8]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

|---|---|---|

| ~ 173.5 | Ester C=O | The ester carbonyl carbon is typically found in the 170-175 ppm range.[7][9] |

| ~ 154.8 | Carbamate C=O (Boc) | The carbamate carbonyl of the Boc group is characteristically upfield from the ester carbonyl.[4] |

| ~ 80.5 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group gives a distinct signal around 80 ppm.[7] |

| ~ 67.0 | C-2, C-6 | These carbons are bonded to oxygen, resulting in a significant downfield shift into the typical ether region.[10] |

| ~ 60.0 | C-3 | The quaternary carbon at the chiral center. Its exact position is influenced by the attached nitrogen, methyl, and carboxylate groups. |

| ~ 52.5 | -OC H₃ | The methyl ester carbon signal is sharp and reliable. |

| ~ 45.0 | C-5 | This carbon is adjacent to the nitrogen and is expected to be the most upfield of the morpholine ring carbons. Signal may be broad. |

| ~ 28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group produce a strong signal.[4] |

| ~ 22.0 | C3-C H₃ | The methyl group carbon attached to the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The most prominent features in the spectrum of this compound will be the two strong carbonyl absorption bands.

Predicted IR Data (Thin Film or KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Expert Insights |

|---|---|---|---|

| 2978 - 2850 | Medium-Strong | C-H Stretch (alkane) | Corresponds to the stretching vibrations of the various sp³ C-H bonds in the molecule.[11] |

| ~ 1745 | Strong, Sharp | C=O Stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than the carbamate carbonyl. This sharp, intense band is a primary diagnostic peak.[12] |

| ~ 1695 | Strong, Sharp | C=O Stretch (Carbamate) | The Boc protecting group's carbonyl stretch is another key, high-intensity band. The presence of two distinct C=O bands is definitive proof of the molecule's structure.[7] |

| 1367 | Strong | C-H Bend (t-butyl) | A characteristic bending vibration for the tert-butyl group. |

| 1250 - 1050 | Strong | C-O Stretch | A complex series of strong bands corresponding to the C-O-C ether stretch of the morpholine ring and the C-O stretches of the ester and carbamate groups.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition and structural components. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

Predicted MS Data (Electrospray Ionization, ESI+):

| m/z Value | Ion | Rationale & Expert Insights |

|---|---|---|

| 260.1492 | [M+H]⁺ | The protonated molecular ion. Its accurate mass measurement is the primary confirmation of the elemental formula C₁₂H₂₁NO₅. |

| 282.1312 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight.[7] |

| 204.1074 | [M-C₄H₈+H]⁺ | Corresponds to the loss of isobutylene (56 Da) from the Boc group, a very common and characteristic fragmentation pathway for N-Boc protected compounds. |

| 160.0812 | [M-Boc+H]⁺ | Represents the loss of the entire Boc group (100 Da), leaving the protonated methyl 3-methylmorpholine-3-carboxylate core. |

Experimental Methodologies

Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[14]

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat/Thin Film: If the sample is an oil, place a small drop between two NaCl or KBr plates.

-

KBr Pellet: If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrument Setup: Use an FT-IR spectrometer. Record a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements. Calibrate the instrument using a known standard.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Processing: Use the instrument software to analyze the spectrum, identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺), and calculate the elemental composition based on the accurate mass.

Conclusion

The spectroscopic profile of this compound is highly characteristic. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, with the rotamers of the N-Boc group serving as a key conformational indicator. FT-IR spectroscopy offers rapid confirmation of the critical ester and carbamate functional groups through their distinct carbonyl absorptions. Finally, high-resolution mass spectrometry provides unequivocal confirmation of the molecular formula. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important synthetic intermediate.

References

- The Royal Society of Chemistry. †Electronic Supplementary Information (ESI).

- Becerra, S., et al. (2020). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central.

- Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.

- CymitQuimica. This compound.

- Supporting Information for an unspecified article, providing general NMR and HRMS spectral data examples.

- ChemSpider. Coupling of Boc-phenylalanine with phenylalanine ethyl ester hydrochloride.

- Fang, W., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society.

- ResearchGate. Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Sunway Pharm Ltd. This compound.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

- ChemicalBook. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum.

- Asnawi, A. A., et al. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PubMed Central.

- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- PubChem. Methyl 4-benzylmorpholine-3-carboxylate.

- ResearchGate. IR ANALYSIS OF THE CARBOXYLATE FORMS IN STRUCTURALLY DETERMINED [Cu-II(kappa(3)-L)(2)] SPECIES ISOLATED FROM DIFFERENT ACIDIC SOLUTIONS.

- ChemicalBook. Morpholine(110-91-8) 13C NMR spectrum.

- ChemicalBook. N-Boc-L-valine(13734-41-3) 13C NMR spectrum.

- Palacios, E.G., et al. (2004). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate.

- Palacios, E.G., et al. (2004). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS:1447240-83-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 9. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. gelest.com [gelest.com]

- 14. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The morpholine ring, a simple six-membered saturated heterocycle containing both a secondary amine and an ether functional group, stands as a quintessential example of such a scaffold.[1][2][3] Its unassuming structure belies a profound influence on the pharmacokinetic and pharmacodynamic properties of a multitude of clinically significant drugs.[4][5] This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted role of morpholine derivatives in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications across various disease areas.

The unique physicochemical properties of the morpholine moiety are central to its prevalence in drug design. The presence of the oxygen atom imparts favorable aqueous solubility and the ability to act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that can be crucial for target engagement and can influence a compound's pKa.[5][6] This delicate balance of hydrophilicity and lipophilicity often leads to improved metabolic stability and oral bioavailability, key attributes for successful drug candidates.[7]

This guide will navigate the critical aspects of morpholine chemistry, from fundamental synthetic strategies to the nuanced interplay of structure and function that governs the biological activity of its derivatives. We will explore its impact on anticancer, antibacterial, antiviral, and central nervous system (CNS) therapies, supported by detailed examples, quantitative data, and mechanistic insights.

The Privileged Scaffold: Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring is not merely a passive component of a drug molecule; it actively contributes to its overall disposition and efficacy. Its conformational flexibility, existing predominantly in a chair conformation, allows for optimal spatial orientation of substituents to interact with biological targets.[5]

Key physicochemical parameters that underscore the utility of the morpholine scaffold include:

-

pKa: The nitrogen atom in the morpholine ring typically has a pKa in the range of 8.3-8.7, making it a weak base. This property is critical for drug-receptor interactions, as it allows for protonation at physiological pH, facilitating ionic interactions with acidic residues in protein binding pockets.[7]

-

Solubility: The ether oxygen of the morpholine ring can participate in hydrogen bonding with water molecules, which generally enhances the aqueous solubility of the parent molecule. This is a crucial factor for drug formulation and absorption.[5]

-

Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other nitrogen-containing heterocycles like piperidine or piperazine. This can lead to a longer half-life and improved pharmacokinetic profile.[7]

-

Blood-Brain Barrier Permeability: In the context of CNS drug discovery, the morpholine moiety can contribute to a molecule's ability to cross the blood-brain barrier (BBB). Its balanced lipophilicity and hydrogen bonding capacity can facilitate passage through this highly selective barrier.[5]

These advantageous properties have solidified morpholine's status as a "privileged structure" in medicinal chemistry, a scaffold that is repeatedly found in successful drugs across different therapeutic areas.[3]

Caption: Key physicochemical properties of the morpholine scaffold and their contribution to pharmacokinetic advantages in drug design.

Synthetic Strategies: Building the Morpholine Core

The versatility of the morpholine scaffold is mirrored by the numerous synthetic routes available for its construction and derivatization. These methods offer medicinal chemists the flexibility to introduce a wide range of substituents and tailor the properties of the final compounds.

General Synthetic Protocol: Reductive Amination

A common and robust method for the synthesis of N-substituted morpholines involves the reductive amination of a suitable dialdehyde precursor. This approach is highly versatile and tolerates a wide variety of functional groups.

Experimental Protocol: Synthesis of N-Aryl Morpholine

-

Oxidation: To a solution of the corresponding diol (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent like THF or dioxane), add sodium periodate (NaIO₄, 1.1 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Reductive Amination (in situ): To the reaction mixture containing the in situ generated dialdehyde, add the desired primary amine (1.2 equivalents) and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted morpholine derivative.

Caption: A generalized synthetic scheme for the preparation of N-substituted morpholine derivatives via reductive amination.

Therapeutic Applications of Morpholine Derivatives

The impact of the morpholine scaffold extends across a wide spectrum of therapeutic areas, a testament to its ability to favorably modulate the biological activity of diverse molecular architectures.

Anticancer Agents

Morpholine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[8] Many of these compounds function as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[9]

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[1][10] The morpholino-propoxy side chain is critical for its activity and pharmacokinetic profile.[7][11]

Table 1: Anticancer Activity of Selected Morpholine Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | EGFR | A549 (Lung) | 0.015 | [12] |

| AK-10 | Not specified | MCF-7 (Breast) | 3.15 | [12][13] |

| AK-3 | Not specified | SHSY-5Y (Neuroblastoma) | 9.54 | [12][13] |

| Compound 10e | mTOR | A549 (Lung) | 0.033 | [14] |

| Compound 10h | mTOR | MCF-7 (Breast) | 0.087 | [14] |

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A significant number of morpholine-containing anticancer agents exert their effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[9] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based anticancer agents.

Antibacterial and Antiviral Agents

The morpholine moiety is also a key structural feature in several antimicrobial agents.

Linezolid (Zyvox®): An oxazolidinone antibiotic, Linezolid is used to treat serious infections caused by Gram-positive bacteria.[4] The N-acetyl group on the morpholine ring is crucial for its antibacterial activity. The synthesis of Linezolid often involves the coupling of a morpholine-containing aniline with an epoxide derivative.[8][15]

Table 2: Antibacterial Activity of Selected Morpholine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (MRSA) | 1-4 | [4] |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [16] |

| Compound 3 | Various bacterial strains | 3.125-12.5 | [17][18] |

| Compound 5 | Various bacterial strains | 3.125 | [17] |

The development of antiviral agents containing the morpholine scaffold is an active area of research. These compounds have shown promise against a range of viruses by targeting various stages of the viral life cycle.

Experimental Protocol: Antiviral Screening Assay (General)

-

Cell Seeding: Seed susceptible host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Treatment and Viral Infection: Pre-treat the cells with various concentrations of the morpholine derivative for a specified period. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a duration sufficient to allow for viral replication and the development of cytopathic effects (CPE).

-

Assessment of Antiviral Activity: Evaluate the antiviral activity by measuring the inhibition of viral replication. This can be achieved through various methods, such as:

-

CPE Inhibition Assay: Visually scoring the reduction in virus-induced cell death.

-

Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques.

-

Reporter Gene Assay: Measuring the expression of a reporter gene (e.g., luciferase) incorporated into the viral genome.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) of the compound, which is the concentration that inhibits viral replication by 50%.

Central Nervous System (CNS) Active Agents

The ability of the morpholine ring to enhance BBB permeability has made it a valuable component in the design of drugs targeting the CNS.[5][19]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI), Reboxetine is used for the treatment of depression.[20] The morpholine ring is integral to its chemical structure and pharmacological activity.

Aprepitant (Emend®): A neurokinin-1 (NK₁) receptor antagonist, Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting. The morpholine moiety in Aprepitant plays a crucial role in its binding to the NK₁ receptor.[4]

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties confers significant advantages in terms of pharmacokinetics and target engagement, leading to the development of numerous successful drugs.[3][21] The diverse range of biological activities exhibited by morpholine derivatives, from anticancer and antimicrobial to CNS effects, underscores the remarkable versatility of this simple heterocycle.

Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives.[22][23][24][25] Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to guide the rational design of next-generation morpholine-based therapeutics with enhanced potency, selectivity, and safety profiles.[6][26] The enduring legacy of the morpholine ring in medicinal chemistry is a testament to the power of fundamental chemical principles in the quest for new and improved medicines.

References

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Malaysian Journal of Chemistry, 24(1), 27-35. [Link]

-

Developing a Quantitative structure–activity relationship (QSAR) model to understand the anticancer activity of Indoline, Morpholine and Phenolic derivatives against breast cancer cell lines. (2019). 2019 Second International Conference on Signals, Systems and Communication (ICSSC). [Link]

-

Reddy, K. V., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Organic and Medicinal Chemistry Letters, 1(1), 1-5. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). In Horizons in Cancer Research. Nova Science Publishers. [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 556–575. [Link]

- Process for the preparation of gefitinib. (2013).

-

Synthesis of Antibiotic Linezolid Analogues. (2011). Rasayan Journal of Chemistry, 4(2), 356-361. [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

-

Gefitinib. (2015). New Drug Approvals. [Link]

-

Li, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6545. [Link]

-

Synthesis planning for linezolid (1). In the synthetic strategy... (n.d.). ResearchGate. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

-

Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 556–575. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(5), 599–609. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Bektas, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal chemistry research, 21(11), 3519–3528. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

-

Al-Ostath, A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(14), 5410. [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. (2023). RSC Advances, 13(3), 1645-1662. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Food Chemistry, 441, 138302. [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-10. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Graphviz tutorial. (2021, January 13). YouTube. [Link]

-

The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry, 12, 1369527. [Link]

-

The role of physicochemical and topological parameters in drug design. (2024). ResearchGate. [Link]

- How To Use Graphviz for SEM Models and P

-

dot. (2022, October 2). Graphviz. [Link]

-

Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. [Link]

-

The role of physicochemical and topological parameters in drug design. (2024). ResearchGate. [Link]

-

Early Viral Entry Assays to identify and evaluate Antiviral Compounds. (2022, July 31). JoVE. [Link]

-

Drawing graphs with dot. (2015, January 5). Graphviz. [Link]

-

User Guide. (n.d.). graphviz 0.21 documentation. [Link]

-

DOT Language. (2024, September 28). Graphviz. [Link]

-

Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1. (2001). Molecular pathology, 54(4), 282. [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]

-

Screening a library of FDA-approved and bioactive compounds for antiviral activity against SARS-CoV-2. (2020, December 30). bioRxiv. [Link]

-

Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). (2021). SLAS discovery : advancing life sciences R & D, 26(1), 108–117. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 10. ukm.my [ukm.my]

- 11. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. journal.r-project.org [journal.r-project.org]

- 20. sciforum.net [sciforum.net]

- 21. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. e3s-conferences.org [e3s-conferences.org]

- 25. Morpholine synthesis [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

"introduction to chiral building blocks in drug discovery"

Analyzing Chirality's Role

My initial phase involves deep dives into the importance of chirality in drug discovery. I'm leveraging targeted Google searches to find authoritative information. I am investigating the historical context and biological significance.

Exploring Synthesis Strategies

I am now focusing on various strategies for acquiring and utilizing chiral building blocks. This encompasses searching for protocols, workflows, and review articles detailing asymmetric synthesis and chiral resolution techniques. I'm building a foundational narrative that connects the "why" behind experimental choices, ensuring a logical flow, and incorporating visual aids for clarity.

Compiling Synthesis Protocols

I'm now deeply immersed in the details of asymmetric synthesis, chiral resolution, and chiral pool strategies, actively seeking protocols and workflows to include. I'm building a reference library. I am focusing on the "why" behind experimental choices, creating a logical narrative. I will include visual aids like Graphviz diagrams. Then I will compile quantitative data.

The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group

Introduction: The Indispensable Role of the N-Boc Group in Modern Synthesis

In the complex world of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for the protection of primary and secondary amines.[1] Its widespread use is a direct result of its unique chemical properties: remarkable stability across a broad spectrum of reaction conditions and its clean, facile removal under specific acidic environments.[1][2] This guide offers a comprehensive technical exploration of the N-Boc protecting group, from its fundamental principles of stability to the nuanced mechanics of its cleavage, providing researchers and drug development professionals with the field-proven insights necessary for its effective implementation.

Core Principles: Understanding the Stability Profile of the N-Boc Group

The N-Boc group, a tert-butyl carbamate, shields the amine's nucleophilicity and basicity through steric hindrance and electronic effects.[1] Its defining characteristic is its robustness in the presence of bases, nucleophiles, and reducing agents, while being readily cleaved by acids.[1][2] This dichotomy forms the basis of its utility in orthogonal protection strategies, where multiple protecting groups with different labilities are used to selectively unmask reactive sites within a complex molecule.[2][3] For instance, the acid-labile Boc group is an ideal orthogonal partner to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, a common pairing in solid-phase peptide synthesis.[1][2][4][5]

Data Presentation: N-Boc Group Stability Under Various Conditions

| Condition Category | Reagent/Condition | Stability | References |

| Acidic Conditions | Strong Acids (TFA, HCl, HBr/AcOH) | Labile | [2] |

| Lewis Acids (AlCl₃, FeCl₃) | Labile | [4][6][7] | |

| Acetic Acid | Generally Stable (Slow Cleavage) | [8] | |

| Basic Conditions | Piperidine, NaOH, Na₂CO₃ | Stable | [1][2] |

| Nucleophiles | Amines, Hydrazines, Thiolates | Stable | [4][9] |

| Reductive Conditions | H₂/Pd/C, NaBH₄, LiAlH₄ | Stable | [1][2] |

| Oxidative Conditions | KMnO₄, OsO₄, CrO₃/Py | Generally Stable | [4] |

The Mechanism of Cleavage: An Acid-Catalyzed Cascade

The deprotection of the N-Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[7][10][11] The mechanism proceeds through a well-defined, acid-catalyzed pathway:

-

Protonation: The acid protonates the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon.[10][11]

-

C-O Bond Cleavage: This is followed by the cleavage of the tert-butyl C-O bond, which is the rate-determining step. This step is facilitated by the formation of a stable tertiary carbocation (the tert-butyl cation).[9][10][11]

-

Carbamic Acid Formation: The cleavage results in the formation of a carbamic acid intermediate and the tert-butyl cation.[10]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[10][11]

-

Amine Protonation: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt.[10]

Mandatory Visualization: Mechanism of Acid-Catalyzed N-Boc Deprotection

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Stereochemistry of 3-Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] When substituted at the 3-position, a chiral center is introduced, making the stereochemistry of this substituent a critical determinant of a molecule's three-dimensional shape, biological activity, and pharmacokinetic profile. This guide provides an in-depth analysis of the stereochemical considerations of 3-substituted morpholines, covering fundamental conformational analysis, modern stereoselective synthetic strategies, and robust analytical methods for stereochemical assignment. By explaining the causal relationships behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for scientists engaged in the design and development of morpholine-containing compounds.

Introduction: The Significance of C-3 Stereochemistry

The morpholine heterocycle, with its dual amine and ether functionalities, is a common feature in pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Substitution at the C-3 position, adjacent to the nitrogen atom, introduces stereoisomerism. The specific spatial arrangement—the absolute configuration (R or S)—of the C-3 substituent can profoundly impact how a molecule interacts with its biological target. Enantiomers of a drug can exhibit widely different efficacy, with one being therapeutic while the other may be inactive or even toxic.[3] Therefore, precise control and unambiguous determination of the stereochemistry at this position are paramount in drug discovery and development. This guide will explore the foundational principles and practical applications of stereochemistry in the context of this important chemical class.

Fundamentals of Morpholine Stereochemistry

Conformational Analysis

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] The presence of the heteroatoms (O and N) slightly alters bond lengths and angles compared to cyclohexane, but the chair remains the most stable form. A substituent at the C-3 position can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The relative stability of these two conformers is governed by a balance of steric and stereoelectronic effects:

-

Steric Hindrance: In the axial position, the C-3 substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-5 position.[5] Larger substituents will therefore strongly prefer the equatorial position to minimize this steric clash.

-

Anomeric Effect: A stereoelectronic effect, known as the anomeric effect, can sometimes stabilize an axial conformation, particularly for electronegative substituents. This involves an overlap between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the C-N bond.[6]

The interplay of these forces dictates the conformational equilibrium of the molecule, which in turn influences its overall shape and receptor binding capability.

Caption: Conformational equilibrium of a 3-substituted morpholine.

Stereoselective Synthesis of 3-Substituted Morpholines

Controlling the stereochemistry at C-3 requires synthetic strategies that are highly stereoselective. Several robust methodologies have been developed to achieve this, broadly categorized as asymmetric synthesis and diastereoselective synthesis.

Asymmetric Synthesis

Asymmetric synthesis creates a chiral center from an achiral starting material, yielding an enantiomerically enriched product.

Strategy 1: Catalytic Asymmetric Hydrogenation One of the most efficient methods involves the asymmetric hydrogenation of a dehydromorpholine precursor.[7] This "after cyclization" approach uses a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) to deliver hydrogen to one face of the double bond preferentially.[7][8]

-

Causality: The choice of chiral ligand is critical. The ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation, exposing one face to hydrogenation and leading to high enantioselectivity.[9] For instance, RuCl is a highly effective catalyst for the asymmetric transfer hydrogenation of cyclic imines formed in situ, affording chiral 3-substituted morpholines with high enantiomeric excess (>95% ee).[9][10]

Strategy 2: Tandem Hydroamination and Asymmetric Reduction A powerful one-pot strategy involves the titanium-catalyzed hydroamination of an ether-containing aminoalkyne to form a cyclic imine, which is then reduced in the same pot using a chiral ruthenium catalyst.[9] This tandem approach is highly efficient and avoids the isolation of unstable intermediates.

-

Causality: Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[9] This insight allows for the rational design of substrates and catalysts for similar transformations.

Diastereoselective Synthesis

When one or more chiral centers already exist in the starting material, diastereoselective reactions can be used to control the formation of the new stereocenter at C-3 relative to the existing ones.

Strategy: Multi-component Reactions Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can generate highly substituted morpholines.[1] When a chiral amino alcohol is used as a starting material, the reaction can produce morpholines with multiple chiral centers. While the initial diastereoselectivity may be low, it can often be improved through a subsequent epimerization step, for example, using light-mediated stereochemical editing to favor the thermodynamically more stable diastereomer.[1]

Stereochemical Assignment and Analysis

Unambiguous determination of both relative and absolute stereochemistry is a critical, self-validating step in any synthetic protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry and conformational preferences of morpholines in solution.[11][12]

-

¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (the Karplus relationship). Large coupling constants (J ≈ 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[13] By analyzing the splitting patterns of the C-2, C-3, and C-5 protons, the chair conformation and the axial/equatorial position of the C-3 substituent can be deduced.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE difference experiments detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE between the C-3 proton and the axial C-5 proton would confirm an axial orientation for the C-3 substituent.[1]

-

¹³C NMR Chemical Shifts: The chemical shift of the ring carbons can also provide stereochemical information. An axial substituent at C-3 will cause a characteristic upfield (shielding) shift on the γ-carbon (C-5) due to a gauche steric interaction, known as the γ-gauche effect.[11][12]

| NMR Parameter | Axial C-3 Substituent | Equatorial C-3 Substituent | Rationale |

| ¹H-¹H Coupling (J₃,₂) | Small (2-5 Hz) | Large (8-12 Hz) | Dihedral angle dependence (Karplus relationship). |

| NOE Interaction | Strong NOE between H-3 and axial H-5 | Weak or no NOE between H-3 and axial H-5 | Proximity through space. |

| ¹³C Shift of C-5 | Upfield shift (shielded) | Downfield shift (deshielded) | γ-gauche effect due to steric compression. |

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a molecule.[1] It provides a precise three-dimensional map of the atoms in the crystal lattice, leaving no ambiguity about the compound's structure. This technique is often used to confirm the results obtained from NMR analysis and to establish the absolute configuration of a new chiral compound.

Experimental Protocol: Asymmetric Synthesis of a 3-Aryl-Morpholine

This protocol is a representative example based on the tandem hydroamination/asymmetric transfer hydrogenation methodology.[9][10]

Objective: To synthesize (S)-3-phenylmorpholine with high enantiomeric purity.

Workflow Diagram:

Caption: Workflow for tandem asymmetric synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aminoalkyne substrate (1.0 eq) and the hydroamination catalyst, bis(amidate)bis(amido)Ti (5 mol%).

-

Hydroamination: Add anhydrous toluene via syringe and heat the reaction mixture to 110 °C for 12 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of starting material and formation of the cyclic imine.

-

Asymmetric Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of the Noyori-Ikariya catalyst, RuCl (1 mol%), and formic acid/triethylamine azeotrope (5:2 mixture, 2.0 eq) in anhydrous dichloromethane.

-

Tandem Reaction: Add the ruthenium catalyst solution to the reaction flask containing the crude cyclic imine. Stir the mixture at 40 °C for 24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Stereochemical Analysis:

-

Confirm the structure and relative stereochemistry using ¹H and ¹³C NMR.

-

Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column).

-

Conclusion

The stereochemistry of 3-substituted morpholines is a cornerstone of their application in medicinal chemistry. A thorough understanding of their conformational preferences, coupled with the strategic application of modern stereoselective synthesis and rigorous analytical verification, is essential for the successful development of novel therapeutics. The methodologies outlined in this guide—from catalytic asymmetric reactions to detailed NMR analysis—provide the framework for rationally designing and synthesizing these valuable molecules with precise stereochemical control, ultimately enabling the exploration of their full therapeutic potential.

References

-

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

-

Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

-

Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

-

Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... ResearchGate. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Science Publishing. [Link]

-

Recent progress in the synthesis of morpholines. ResearchGate. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

3.7. Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

-

Conformational Analysis. Imperial College London. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

-

Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

-

Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines. PubMed. [Link]

Sources

- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to Methyl N-Boc-3-methylmorpholine-3-carboxylate: Sourcing, Synthesis, and Application in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the accessibility and quality of unique molecular building blocks are paramount to the success of discovery programs. Methyl N-Boc-3-methylmorpholine-3-carboxylate, a chiral scaffold, represents a confluence of desirable features: a morpholine core, known to improve physicochemical properties of drug candidates, and a protected amino acid ester functionality, ready for peptide coupling or further synthetic elaboration. This guide provides an in-depth technical overview of this valuable compound, from commercial sourcing to its synthesis, quality control, and strategic application in medicinal chemistry.

Introduction: The Strategic Value of Substituted Morpholines

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target affinity.[1] Its non-planar, chair-like conformation can present substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets. The specific compound, this compound, integrates this valuable heterocycle with a protected α-amino acid ester, making it a highly versatile building block for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during handling and selective deprotection under acidic conditions, while the methyl ester provides a convenient handle for derivatization.

Commercial Availability

A reliable supply of starting materials is the foundation of any research campaign. This compound is available from several commercial suppliers, catering to a range of scales from discovery to process development. When selecting a supplier, researchers should consider not only the cost but also the purity, availability of analytical data (Certificate of Analysis), and the supplier's quality management certifications (e.g., ISO 9001).

Below is a comparative table of notable commercial suppliers for this compound.

| Supplier | Product Number | Purity | Availability | Notes |

| CymitQuimica | IN-DA001K2Q | Not specified | Inquire | Distributor for Indagoo brand. Products are for laboratory use only.[2] |

| Sunway Pharm Ltd | CB34132 | 97% | 1g in stock | Provides CAS, molecular formula, and weight. Offers COA, Datasheet, and NMR upon request.[3] |

| Indagoo | IN-DA001K2Q | Not specified | Inquire | Brand distributed by CymitQuimica. |

| Laibo Chem | Not specified | Not specified | 1g package | Basic product listing. |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification

While commercially available, an understanding of the synthesis of this compound is crucial for troubleshooting and for potential in-house production. A plausible synthetic route can be devised based on established methods for the synthesis of substituted morpholines and N-Boc protection of amino acids.

Proposed Synthetic Pathway

A likely synthetic approach involves the construction of the morpholine ring followed by N-protection and esterification. The key steps would be:

-

Synthesis of a suitable amino diol precursor.

-

Cyclization to form the morpholine ring.

-

N-Boc protection of the morpholine nitrogen.

-

Esterification of the carboxylic acid.

A potential retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a scientifically sound, hypothetical procedure based on analogous reactions reported in the literature for the synthesis of substituted morpholines and Boc-protected amino esters.

Step 1: Synthesis of 2-((2-hydroxy-1-methylethyl)amino)ethanol

-

Rationale: This step creates the key amino diol intermediate.

-

Procedure: To a solution of 1-aminopropan-2-ol (1.0 eq) in a suitable solvent such as ethanol, add 2-bromoethanol (1.05 eq) and a non-nucleophilic base like triethylamine (1.2 eq). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the amino diol.

Step 2: Synthesis of 3-Methylmorpholine-3-carboxylic acid

-

Rationale: This step involves the cyclization to form the morpholine ring.

-

Procedure: The 2-((2-hydroxy-1-methylethyl)amino)ethanol (1.0 eq) is reacted with a glyoxylic acid equivalent in a condensation reaction, followed by an intramolecular cyclization. The reaction conditions would need to be optimized, potentially using a dehydrating agent.

Step 3: N-Boc Protection

-

Rationale: Introduction of the Boc protecting group on the morpholine nitrogen.

-

Procedure: The 3-Methylmorpholine-3-carboxylic acid (1.0 eq) is dissolved in a mixture of dioxane and water. Sodium hydroxide (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) at 0 °C. The reaction is stirred at room temperature until completion. The mixture is then acidified and extracted with an organic solvent to yield N-Boc-3-methylmorpholine-3-carboxylic acid.

Step 4: Methyl Esterification

-

Rationale: Conversion of the carboxylic acid to the final methyl ester.

-

Procedure: The N-Boc-3-methylmorpholine-3-carboxylic acid (1.0 eq) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The reaction is heated to reflux and monitored for the disappearance of the starting material. After completion, the reaction is neutralized, and the solvent is removed. The crude product is then purified.

Purification

Purification of the final product, this compound, is critical to ensure its suitability for further use.

-

Chromatography: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature. A gradient of ethyl acetate in hexanes would likely provide good separation.

-

Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound, a comprehensive analytical characterization is necessary.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the methyl group on the morpholine ring, the morpholine ring protons, the Boc group protons, and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the morpholine chair conformation. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all 12 carbons in the molecule, including the carbonyls of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the morpholine ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The expected molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₂H₂₁NO₅). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, with purity typically >95% for research-grade material. The retention time is specific to the compound under the given chromatographic conditions. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for the C=O stretching of the carbamate and ester groups, and C-O stretching of the ether in the morpholine ring. |

The quality control workflow for a commercial supplier should encompass these analytical techniques to guarantee batch-to-batch consistency.

Caption: A typical quality control workflow for the production of a chemical building block.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in several areas of drug discovery.

Scaffold for Peptidomimetics

The Boc-protected amino acid ester functionality allows for its direct use in solid-phase or solution-phase peptide synthesis. The morpholine ring introduces a conformational constraint that can be beneficial for mimicking peptide turns or for presenting side chains in a specific orientation to interact with a biological target.

Synthesis of Novel Heterocyclic Systems

The methyl ester and the Boc-protected amine can be orthogonally deprotected and functionalized, allowing for the elaboration of the molecule into more complex heterocyclic systems. The morpholine ring can serve as a central scaffold onto which various pharmacophoric groups are appended.

Improving Physicochemical Properties

In lead optimization, the morpholine moiety is often introduced to improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. Using this compound as a building block allows for the early incorporation of this beneficial group, potentially reducing the number of synthetic steps required in the later stages of a project. The presence of the morpholine ring can disrupt planarity, increase aqueous solubility, and provide a metabolically stable alternative to other amine-containing heterocyles.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its commercial availability, coupled with a clear (though not yet published in detail) synthetic pathway, makes it an accessible tool for researchers. The combination of a privileged morpholine scaffold with a versatile protected amino acid ester functionality provides a powerful platform for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

-

B. D. S. V. Prasad, A. S. K. Kumar, and P. K. Dubey, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Arch. Pharm. (Weinheim), vol. 352, no. 5, p. e1800318, 2019. [Online]. Available: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of Methyl N-Boc-3-methylmorpholine-3-carboxylate in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel peptide therapeutics with enhanced stability, conformational rigidity, and unique biological activity has led to the exploration of non-canonical amino acid building blocks. Methyl N-Boc-3-methylmorpholine-3-carboxylate represents a class of sterically hindered, cyclic amino acid analogues poised to introduce valuable structural constraints into peptide scaffolds. This guide provides a comprehensive overview of the rationale, strategic considerations, and detailed protocols for the effective incorporation of this building block into peptide chains using Solid-Phase Peptide Synthesis (SPPS). Methodologies are grounded in established principles for overcoming the challenges associated with sterically demanding coupling reactions.

Introduction: The Rationale for Constrained Peptidomimetics

Peptide-based drug candidates often suffer from limitations such as poor metabolic stability and lack of defined secondary structure in solution, which can lead to reduced target affinity and bioavailability. The incorporation of conformationally constrained amino acid mimics, such as derivatives of morpholine, is a powerful strategy to address these shortcomings. The rigid ring system of this compound can serve as a potent tool to:

-

Induce Specific Secondary Structures: The defined geometry of the morpholine ring can force the peptide backbone into specific turns or helical conformations.

-

Enhance Proteolytic Resistance: The unnatural structure, particularly the α,α-disubstitution at the 3-position, can shield the adjacent peptide bonds from enzymatic degradation.

-

Improve Pharmacokinetic Properties: The morpholine scaffold can modulate the lipophilicity and hydrogen bonding capacity of the peptide, potentially improving cell permeability and oral bioavailability.

The subject of this guide, this compound, is a valuable building block for Boc-based SPPS, offering a unique combination of a protected secondary amine and significant steric bulk.

The Core Challenge: Overcoming Steric Hindrance

The principal obstacle to the efficient incorporation of this compound is the profound steric hindrance around the reactive centers. This challenge is twofold:

-

Coupling to the Morpholine Nitrogen: After the initial Boc deprotection of a resin-bound morpholine amino acid, the resulting secondary amine exhibits significantly reduced nucleophilicity due to the bulky ring and the adjacent methyl group.

-

Coupling the Morpholine Carboxylate: Activating the methyl ester of the morpholine building block for coupling onto a free N-terminal amine on the growing peptide chain also presents a challenge, though it is generally more feasible.

These steric demands necessitate a departure from standard peptide coupling protocols and require the use of highly potent reagents and optimized reaction conditions. This situation is analogous to the well-documented difficulties encountered when coupling N-methylated amino acids.

Chemical Structures and Key Moieties

A clear understanding of the components is crucial for designing a successful synthesis strategy.

Caption: Structures of the target building block and a recommended coupling reagent.

Recommended Synthesis Strategy: Boc-SPPS

Given the N-terminal Boc protecting group, this building block is designed for use in Boc solid-phase peptide synthesis. The general workflow involves the iterative deprotection of the Boc group with a moderately strong acid, followed by coupling of the next Boc-protected amino acid.

Caption: General workflow for a single cycle of Boc-SPPS.

Mechanism of Boc Deprotection